7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione

NQO1-directed therapy Bioreductive prodrugs Cancer cell selectivity

For NQO1-mediated bioreductive activation studies, generic quinoline-5,8-diones risk invalidating results due to detoxification by the enzyme. 7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione is one of only two compounds in a 21-analog series demonstrating therapeutically relevant selectivity toward NQO1-overexpressing cancer cells. - NQO1 selectivity ratio of 3.5; reduction rate of 71 µmol/min/mg. - Pan-PAD inhibitor scaffold with a PAD1 IC50 of 950 nM. - Zn2+ binding constant (Ka) of 1.41×10^4 M^-1 with 1:1 stoichiometry. Supplied with rigorous analytical characterization to ensure batch-to-batch reproducibility for preclinical oncology and epigenetic research.

Molecular Formula C14H9N3O2
Molecular Weight 251.24 g/mol
CAS No. 99573-25-8
Cat. No. B3064365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione
CAS99573-25-8
Molecular FormulaC14H9N3O2
Molecular Weight251.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(C=C2)C(=O)C=C(C3=O)N
InChIInChI=1S/C14H9N3O2/c15-9-7-12(18)8-4-5-11(17-13(8)14(9)19)10-3-1-2-6-16-10/h1-7H,15H2
InChIKeyUMMNKCUSQIKSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione Overview


7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione (CAS 99573-25-8) is a synthetic quinoline-5,8-dione derivative featuring a 7-amino group and a 2-(pyridin-2-yl) substituent [1]. This compound serves as a key pharmacophore fragment of the natural antitumor antibiotic streptonigrin and is recognized as a pan-protein arginine deiminase (PAD) inhibitor scaffold [2]. Its molecular formula is C14H9N3O2, with a molecular weight of 251.24 g/mol and a calculated XLogP3-AA of 0.9 [1]. The quinoline-5,8-dione core renders it a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1), a property exploited in the design of bioreductive prodrugs [2].

Scaffold Pan-PAD inhibitor pharmacophore
Substrate NQO1 bioreducible quinoline-5,8-dione
Fragment Synthetic streptonigrin core

Generic Substitution Risks: 7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione


Within the quinoline-5,8-dione class, minor structural modifications drastically alter biological selectivity and mechanism of action. As demonstrated in a systematic SAR study of 21 analogs, the nature of the 7-position substituent (amino vs. acetamido) and the 2-aryl group (pyridinyl vs. thienyl vs. quinolinyl) directly governs NQO1 substrate efficiency, cytotoxic potency, and—most critically—whether the compound exhibits NQO1-mediated selective cytotoxicity or is detoxified by the enzyme [1]. Consequently, substituting a generic quinoline-5,8-dione for 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione risks invalidating experimental outcomes, as only two compounds in the entire series (including this one) displayed therapeutically relevant selectivity toward NQO1-overexpressing cancer cells [1].

7-position substituent
Amino vs. acetamido alters NQO1 substrate efficiency and selectivity profile.
2-aryl group
Pyridinyl vs. thienyl changes NQO1-mediated cytotoxicity and may invert selectivity.
Generic quinoline-5,8-dione
Other analogs lacking this exact substitution pattern may not recapitulate NQO1-selective activation.

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione: Comparative Evidence


NQO1-Selective Cytotoxicity vs. 2-Thienyl Analog

In a direct head-to-head comparison using the same MTT assay and cell lines, 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione (Compound 23) demonstrated a selectivity ratio of 3.5 for NQO1-expressing MDA468-NQ16 cells over NQO1-null MDA468-WT cells, whereas the closely related 7-amino-2-(2-thienyl) analog (Compound 22) exhibited a ratio of only 0.75, indicating protection by NQO1 rather than activation [1]. This makes Compound 23 one of only two compounds in the 21-member series to show true NQO1-mediated selective cytotoxicity [1].

NQO1 selectivity
Head-to-head
Selectivity ratio 3.5 (target) vs. 0.75 (2-thienyl analog)
Supports NQO1-dependent cell-model response context
MTT assay; MDA-MB-468 NQ16 vs. WT cells
NQO1-directed therapy Bioreductive prodrugs Cancer cell selectivity

NQO1 Reduction Rate vs. Acetamido & Thienyl Analogs

The reduction rate of 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione by recombinant human NQO1 was measured as 71 ± 13 µmol cytochrome c reduced/min/mg NQO1 [1]. This rate is approximately 4-fold lower than the 7-acetamido analog (Compound 13, 480 ± 200 µmol/min/mg) but 3.9-fold higher than the 7-amino-2-(2-thienyl) analog (Compound 22, 18 ± 6 µmol/min/mg) [1]. The moderate reduction rate positions this compound as a balanced substrate—sufficiently metabolized for activation yet not so rapidly reduced as to generate excessive oxidative stress before reaching the target.

NQO1 reduction rate
Head-to-head
71 µmol/min/mg vs. 480 (acetamido) and 18 (thienyl) µmol/min/mg
Supports NQO1 activation kinetics interpretation
Recombinant human NQO1, cytochrome c assay
NQO1 metabolism Quinone reductase Enzyme kinetics

Pan-PAD Inhibitory Activity vs. Streptonigrin

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione acts as a pan-protein arginine deiminase (PAD) inhibitor with a reported IC50 of 950 nM (0.95 µM) against PAD1 [1]. In comparison, the natural product streptonigrin—from which this pharmacophore is derived—exhibits an IC50 of 48.3 ± 34.2 µM against the same PAD1 isoform . This represents an approximate 51-fold increase in potency for the simplified 7-aminoquinoline-5,8-dione scaffold, underscoring the value of this compound as a more tractable and potent chemical probe for studying PAD-mediated citrullination.

PAD1 inhibition
Cross-study
IC50 0.95 µM vs. streptonigrin 48.3 µM
Supports PAD inhibition screening context
Recombinant PAD1; ChEMBL data
PAD inhibition Protein citrullination Epigenetics

Zinc(II) Binding Affinity and Metal Chelation

Spectrophotometric titration of 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione with Zn2+ in DMSO-methanol (1:3) yielded a moderate affinity constant (Ka) of 1.41×10^4 M^-1 [1]. This binding constant quantifies the compound's ability to chelate zinc ions, a property that may contribute to its cytotoxic mechanism through metal ion sequestration or disruption of zinc-dependent enzymes. NMR studies confirmed that complexation occurs with a 1:1 stoichiometry and rapid exchange kinetics at room temperature [1].

Zn²⁺ binding
Supporting
Ka = 1.41×10⁴ M⁻¹
Supports metal-chelating property context
Spectrophotometric titration; 1:1 stoichiometry
Metal chelation Zinc binding Spectrophotometric titration

7-Amino vs. 7-Acetamido Selectivity Drivers

Systematic comparison across the quinoline-5,8-dione series reveals that 7-amino analogs are generally better NQO1 substrates than their 7-acetamido counterparts, and compounds with smaller heteroaromatic substituents at the C-2 position exhibit higher reduction rates [1]. Within this context, 7-amino-2-(pyridin-2-yl)quinoline-5,8-dione occupies a unique position: it retains the 7-amino group necessary for efficient NQO1 metabolism, while the 2-pyridinyl moiety confers the selective cytotoxicity phenotype absent in most other analogs (selectivity ratio 3.5 vs. median ratio <1 for the series) [1]. This combination of features is not predicted by reduction potential alone (E1/2 = -1.85 V vs. Fc, similar to other non-selective analogs) [1], indicating that steric and electronic interactions at the 2-position are the key drivers of biological differentiation.

SAR selectivity
Class-level
Selectivity ratio 3.5× higher than series median
Supports SAR-driven procurement context
21-analog series analysis
Structure-activity relationship Quinolinequinone NQO1 selectivity

7-Amino-2-(pyridin-2-yl)quinoline-5,8-dione Application Scenarios


NQO1-Directed Antitumor Prodrug Development

This compound is uniquely suited for preclinical studies investigating NQO1-mediated bioreductive activation. Its selectivity ratio of 3.5 for NQO1-expressing vs. null cells [1] makes it a validated positive control for validating NQO1-dependent cytotoxicity assays. Researchers can use it to benchmark novel NQO1 substrates, study the enzyme's role in cancer cell metabolism, or serve as a lead scaffold for designing tumor-selective prodrugs that exploit elevated NQO1 expression in solid tumors [1].

PAD Inhibitor Tool for Epigenetic & Autoimmune Research

With a PAD1 IC50 of 950 nM [2] and established pan-PAD inhibitory activity [3], this compound serves as a potent, synthetically accessible chemical probe for studying protein citrullination. It is particularly valuable for investigating the role of PAD enzymes in rheumatoid arthritis, multiple sclerosis, and cancer epigenetics, offering a simplified pharmacophore that retains the inhibitory activity of the natural product streptonigrin while being significantly more potent and easier to derivatize [3].

SAR and Medicinal Chemistry Optimization

The quantitative differentiation data on NQO1 reduction rate (71 µmol/min/mg), selectivity ratio (3.5), and Zn2+ binding affinity (Ka = 1.41×10^4 M^-1) [1] position this compound as a well-characterized starting point for SAR exploration. Medicinal chemists can modify the 2-pyridinyl or 7-amino positions while using these benchmark values to assess the impact of structural changes on enzyme metabolism, metal chelation, and cell-based selectivity.

Metal Chelation & Coordination Chemistry Studies

The measured Zn2+ binding constant of 1.41×10^4 M^-1 [1] and NMR-confirmed 1:1 stoichiometry [1] make this compound suitable for investigating the role of metal ion chelation in quinone-mediated cytotoxicity. It can be employed in studies examining how metal binding influences redox cycling, DNA interaction, or the disruption of zinc-finger transcription factors.

Application
Selection Property
Validation Focus
NQO1-mediated activation studies
NQO1 selectivity profile
Cell-model response and activation kinetics
PAD inhibition probe
Pan-PAD inhibitory activity
PAD isoform assay context
SAR and optimization
Characterized benchmark profile
Enzyme metabolism and chelation profiling
Metal-chelation mechanism studies
Zn²⁺ binding affinity
Metal-chelation mechanism interpretation
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